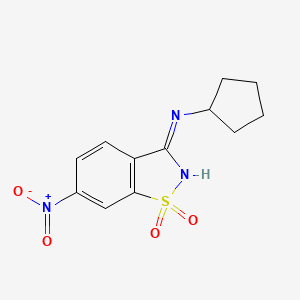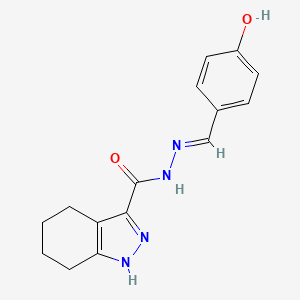
N'-(4-hydroxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide, also known as HBTIC, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. HBTIC is a member of the indazole family of compounds, which have been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. In
Mécanisme D'action
The exact mechanism of action of N'-(4-hydroxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is not fully understood, but it is believed to act through multiple pathways. N'-(4-hydroxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N'-(4-hydroxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response. In addition, N'-(4-hydroxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-(4-hydroxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N'-(4-hydroxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of various enzymes involved in the inflammatory response. In vivo studies have shown that N'-(4-hydroxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can reduce inflammation, oxidative stress, and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(4-hydroxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide in lab experiments is its relatively simple synthesis method, which allows for easy and cost-effective production. In addition, N'-(4-hydroxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has been shown to have a wide range of biological activities, which makes it a versatile compound for studying various diseases and biological processes. However, one limitation of using N'-(4-hydroxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide in lab experiments is its limited solubility in aqueous solvents, which can make it difficult to administer in vivo.
Orientations Futures
There are many potential future directions for research on N'-(4-hydroxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. One area of interest is its potential as a therapeutic agent for cancer. N'-(4-hydroxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has been shown to inhibit the growth of various types of cancer cells, and further studies are needed to determine its efficacy in animal models and human clinical trials. Another area of interest is its potential as a treatment for Alzheimer’s disease. N'-(4-hydroxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has been shown to have neuroprotective effects in animal models, and further studies are needed to determine its potential as a therapeutic agent for Alzheimer’s disease. Other potential future directions for research on N'-(4-hydroxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide include its potential as a treatment for diabetes, cardiovascular disease, and other inflammatory disorders.
Méthodes De Synthèse
N'-(4-hydroxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can be synthesized through a simple one-step reaction between 4-hydroxybenzaldehyde and 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. The reaction is typically carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Applications De Recherche Scientifique
N'-(4-hydroxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. N'-(4-hydroxybenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has been tested in various in vitro and in vivo models, and has shown promising results in the treatment of various diseases, including cancer, Alzheimer’s disease, and diabetes.
Propriétés
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-11-7-5-10(6-8-11)9-16-19-15(21)14-12-3-1-2-4-13(12)17-18-14/h5-9,20H,1-4H2,(H,17,18)(H,19,21)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAXDUXKRQVSST-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6085893.png)
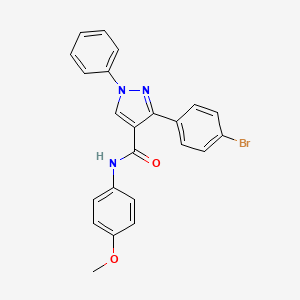
![N-{2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}benzamide](/img/structure/B6085908.png)
![2-methyl-7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6085910.png)
![methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B6085924.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B6085936.png)
![1-[benzyl(methyl)amino]-3-{2-methoxy-5-[(4-propyl-1-piperazinyl)methyl]phenoxy}-2-propanol](/img/structure/B6085940.png)
![4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6085955.png)
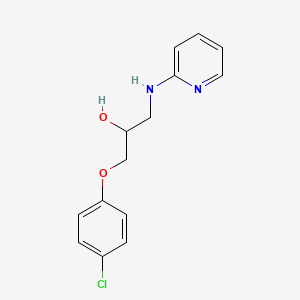
![ethyl 4-(1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6085964.png)
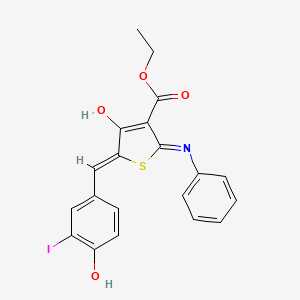
![N-(2-methoxyethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6085980.png)
